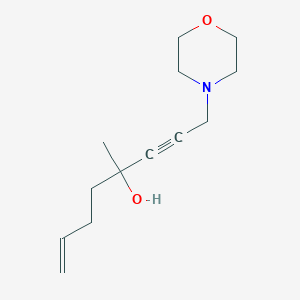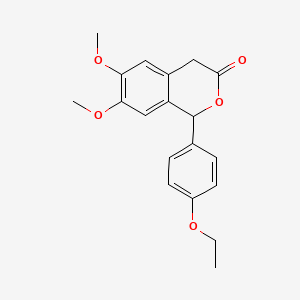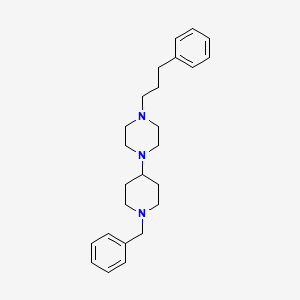![molecular formula C9H13N3O4 B5198309 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5198309.png)
8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of the indole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic guanosine monophosphate (cGMP). This results in an increase in cGMP levels, which has been associated with the neuroprotective and anti-cancer effects of this compound.
Biochemical and Physiological Effects:
8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have vasodilatory effects, which can be useful in the treatment of various cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide in lab experiments is its potential neuroprotective and anti-cancer properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are many future directions for the use of 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide. One direction is to further investigate its neuroprotective and anti-cancer properties and to optimize its use in the treatment of neurodegenerative diseases and cancer. Another direction is to study its vasodilatory effects and potential use in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been achieved using various methods. One such method involves the reaction of 3-nitroindole with ethyl glyoxylate in the presence of sodium methoxide. Another method involves the reaction of 3-nitroindole with ethyl oxalate in the presence of sodium methoxide. Both methods result in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been the focus of scientific research due to its potential applications in various fields. One such field is neuroscience, where this compound has been found to have neuroprotective effects. It has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide has been studied for its potential anti-cancer properties.
Eigenschaften
IUPAC Name |
6-hydroxy-8-methyl-3-oxido-5,5a,7,8-tetrahydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-3-ium-8a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-5-4-11(14)7-3-2-6-8(9(5,7)13)10-16-12(6)15/h5,7,13-14H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYIVAIZVRWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2C1(C3=NO[N+](=C3CC2)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5198242.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B5198252.png)
![1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene](/img/structure/B5198260.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5198261.png)
![9-chloroacenaphtho[1,2-b]quinoxaline](/img/structure/B5198268.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5198273.png)

![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl benzoate](/img/structure/B5198288.png)

![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5198302.png)
![5-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5198324.png)
![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)